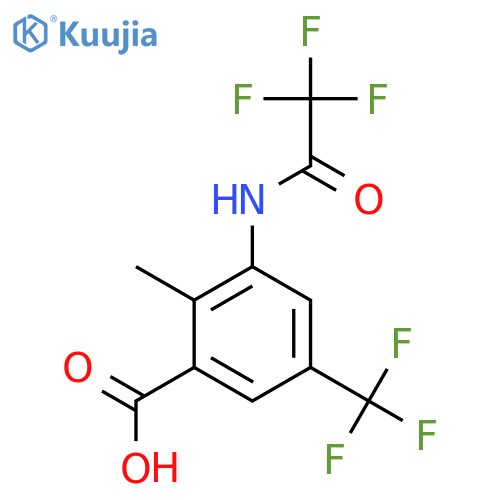Cas no 2680868-91-9 (2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid)
2-メチル-3-(2,2,2-トリフルオロアセトアミド)-5-(トリフルオロメチル)安息香酸は、高度にフッ素化された芳香族化合物であり、医薬品中間体や農薬合成において重要な役割を果たします。その分子構造には2つのトリフルオロメチル基と1つのトリフルオロアセトアミド基が含まれており、これらが優れた代謝安定性と脂溶性を付与しています。特に、生体利用能の向上や薬理活性の最適化に寄与する特性を有しており、創薬化学分野での応用が期待されます。また、フッ素原子の導入により電子効果や立体効果が調整可能で、標的タンパク質との相互作用を精密に制御できます。

2680868-91-9 structure
商品名:2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28292928
- 2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
- 2680868-91-9
- 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
-
- インチ: 1S/C11H7F6NO3/c1-4-6(8(19)20)2-5(10(12,13)14)3-7(4)18-9(21)11(15,16)17/h2-3H,1H3,(H,18,21)(H,19,20)
- InChIKey: PNTYGCBHHZBVLN-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)O)C(C)=C(C=1)NC(C(F)(F)F)=O)(F)F
計算された属性
- せいみつぶんしりょう: 315.03301206g/mol
- どういたいしつりょう: 315.03301206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292928-0.5g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-28292928-0.05g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
| Enamine | EN300-28292928-0.1g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
| Enamine | EN300-28292928-0.25g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
| Enamine | EN300-28292928-2.5g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-28292928-5.0g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
| Enamine | EN300-28292928-10.0g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
| Enamine | EN300-28292928-1.0g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
| Enamine | EN300-28292928-5g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 5g |
$2110.0 | 2023-09-08 | ||
| Enamine | EN300-28292928-1g |
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid |
2680868-91-9 | 1g |
$728.0 | 2023-09-08 |
2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
2680868-91-9 (2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
